
2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid
Overview
Description
2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid is a synthetic amino acid derivative featuring a Boc (tert-butoxycarbonyl) protecting group on its β-amino group. This compound is widely utilized in peptide synthesis as a protected intermediate, enabling selective deprotection during solid-phase or solution-phase synthesis . Its structure includes a primary α-amino group, a β-Boc-protected amino group, and a carboxylic acid moiety, making it a versatile building block for introducing specific functional or steric properties into peptide chains. The Boc group enhances stability against nucleophilic and acidic conditions, which is critical for multi-step organic syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid typically involves the protection of the amino group of alanine. One common method involves dissolving 3-aminopropanoic acid in tetrahydrofuran and a 10% sodium hydroxide solution, followed by the addition of di-tert-butyl dicarbonate at low temperatures. The reaction mixture is then stirred at room temperature for several hours to yield the Boc-protected amino acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: It can be used in peptide synthesis, where the amino group reacts with carboxyl groups of other amino acids to form peptide bonds.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid is commonly used to remove the Boc group.
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are often used in peptide coupling reactions.
Major Products Formed
Deprotected Amino Acid: Removal of the Boc group yields 2-amino-3-aminopropanoic acid.
Peptides: Coupling reactions with other amino acids produce peptides.
Scientific Research Applications
2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins due to its protective Boc group.
Drug Development: The compound is used in the development of peptide-based drugs and inhibitors.
Biological Studies: It serves as a building block in the study of protein structure and function.
Industrial Applications: It is used in the production of various biochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective coupling with other amino acids. Upon completion of the synthesis, the Boc group can be removed under acidic conditions to yield the free amino acid .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Aromatic Substitutions
(S)-2-Amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid (32)
- Structure: Features a fluorinated ethylphenyl substituent and a free α-amino group.
- Key Differences: Lacks the Boc-protected β-amino group, making it more reactive in aqueous conditions.
- Applications : Designed as a LAT1 transporter-targeting agent for drug delivery, leveraging fluorine’s electronegativity for improved membrane permeability .
(R)-2-Amino-3-(2-(2-fluoroethyl)phenyl)propanoic acid·HCl (33)
- Stereochemistry : R-configuration at the α-carbon, contrasting with compound 32 (S-configuration).
- Impact : Enantiomeric differences influence binding affinity to biological targets like LAT1 .
2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid
- Applications : Used in heterocyclic drug design, particularly for antimicrobial or anticancer agents .
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid
- Structure : Thiophene substituent provides a sulfur-containing aromatic system.
- Applications : Explored in protease inhibition due to thiophene’s electronic properties .
Analogues with Aliphatic or Cyclic Substituents
3-(Boc-amino)-2-methylpropanoic acid
- Structure: Methyl branch on the propanoic acid chain increases steric hindrance.
2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid
- Structure : Ether linkage introduces flexibility and polarity.
- Applications : Serine derivative used in glycopeptide synthesis or as a solubility-enhancing modifier .
(2R,3R)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-(2-(trifluoromethyl)phenyl)propanoic acid
- Structure : Hydroxyl and trifluoromethyl groups enhance hydrophilicity and metabolic stability.
- Applications: Potential use in fluorinated drug candidates targeting inflammatory pathways .
Enantiomeric and Functional Group Variations
D- and L-Tryptophan Derivatives (e.g., 2-Amino-3-(7-fluoro-5-hydroxy-1H-indol-3-yl)propanoic acid)
- Structure : Indole ring with fluorinated hydroxyl groups.
- Applications : PET tracers for visualizing tryptophan metabolism in neurological disorders .
2-Amino-3-(1,2-dicarboxyethylthio)propanoic acid
- Structure : Thioether linkage and dicarboxylic acid side chain.
- Applications : NMDA receptor antagonist isolated from natural sources .
Data Table: Key Properties of Selected Analogues
Research Findings and Trends
- Stereochemical Influence : Enantiomers (e.g., compounds 32 and 33) exhibit divergent biological activities, emphasizing the need for chiral synthesis .
- Fluorination : Fluorinated analogues (e.g., compound 32) show enhanced bioavailability and target engagement due to fluorine’s electronegativity and small atomic radius .
- Heterocyclic Modifications : Thiazole and thiophene derivatives demonstrate improved binding to enzymes and receptors via aromatic interactions .
- Boc Protection Strategy : The Boc group remains a cornerstone in peptide synthesis, though its bulkiness may limit use in sterically constrained systems .
Biological Activity
2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid, also known as Boc-DAP, is a derivative of the amino acid DAP (diaminopropionic acid). This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities.
- Molecular Formula : C8H16N2O4
- Molecular Weight : 188.23 g/mol
- CAS Number : 96895-04-4
The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amino function, allowing for selective reactions in synthetic pathways.
Biological Activity Overview
The biological activity of Boc-DAP is primarily linked to its role as a building block in peptide synthesis and its potential therapeutic applications. Research has indicated several areas of interest regarding its biological effects:
1. Antimicrobial Activity
Boc-DAP derivatives have been studied for their antimicrobial properties. In particular, modifications of the Boc-DAP structure have shown effectiveness against various bacterial strains. For instance, compounds derived from Boc-DAP exhibited significant inhibition of bacterial growth in vitro, suggesting potential applications in developing new antibiotics.
2. Cancer Therapeutics
Recent studies have explored the use of Boc-DAP in cancer treatment. Its structural similarity to amino acids involved in protein synthesis makes it a candidate for targeting specific pathways in cancer cells. Research indicates that Boc-DAP can influence cell cycle regulation and apoptosis in certain cancer cell lines, particularly through modulation of mitotic spindle formation.
3. Neuroprotective Effects
There is emerging evidence that Boc-DAP may have neuroprotective properties. In models of neurodegenerative diseases, Boc-DAP derivatives have been shown to reduce oxidative stress and improve neuronal survival rates, indicating potential for therapeutic development in conditions like Alzheimer's disease.
The precise mechanism by which Boc-DAP exerts its biological effects is still under investigation. However, several pathways have been proposed:
- Inhibition of Enzymatic Activity : Boc-DAP may inhibit specific enzymes involved in cellular metabolism and signaling pathways.
- Modulation of Protein Interactions : The compound may alter the interaction between proteins involved in cell division and signaling, particularly in cancer cells.
- Oxidative Stress Reduction : By scavenging free radicals, Boc-DAP could mitigate oxidative damage within cells.
Research Findings
Recent studies have provided valuable insights into the biological activities and mechanisms associated with Boc-DAP:
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antibacterial activity of Boc-DAP derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had an MIC comparable to traditional antibiotics, suggesting their potential use as alternative treatments. -
Cancer Cell Line Studies :
In vitro assays using DLD1 human colon cancer cells treated with Boc-DAP showed a significant increase in multipolar mitotic spindles, leading to increased cell death rates compared to untreated controls. This highlights the compound's potential as a chemotherapeutic agent. -
Neuroprotection in Animal Models :
Animal studies demonstrated that administration of Boc-DAP prior to inducing oxidative stress resulted in reduced neuronal damage and improved behavioral outcomes in models of neurodegeneration.
Q & A
Basic Research Questions
Q. What are the key synthetic steps and optimal reaction conditions for preparing 2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid?
The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group under mild conditions, followed by coupling reactions. Critical parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) are preferred for Boc protection to stabilize intermediates .
- Base use : Triethylamine or DMAP is employed to deprotonate reactive sites and facilitate Boc-group attachment .
- Temperature control : Room temperature or mild heating (25–40°C) minimizes side reactions like racemization .
- Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC is essential for isolating the product with >95% purity .
Q. Which analytical methods are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity and Boc-group retention (e.g., tert-butyl protons at δ ~1.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₄H₂₃N₂O₄, theoretical 299.16 g/mol) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>98%) and enantiomeric excess .
Q. What are the solubility and storage recommendations for this compound?
- Solubility : Soluble in DMSO, DMF, and methanol; poorly soluble in water. Pre-dissolve in polar solvents for biochemical assays .
- Storage : Store at -20°C in anhydrous conditions to prevent Boc-group hydrolysis. Desiccate for long-term stability (>4 years) .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict this compound’s interactions with biological targets?
MD software like NAMD models binding affinities and conformational stability. Key steps include:
- Force field selection : Use CHARMM or AMBER parameters for amino acid derivatives .
- Docking studies : Identify binding pockets (e.g., protease active sites) and calculate free energy changes (ΔG) using MM-PBSA/GBSA .
- Validation : Compare simulation results with experimental IC₅₀ values from enzyme inhibition assays (e.g., fluorogenic substrate hydrolysis rates) .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Re-evaluate force fields : Adjust partial charges or torsional parameters for the Boc group to better reflect its electronic environment .
- Experimental controls : Perform competitive inhibition assays (e.g., with ML188 as a reference inhibitor) to validate computational binding modes .
- Structural analysis : Use X-ray crystallography or cryo-EM to resolve discrepancies in binding site interactions .
Q. What strategies enhance the design of derivatives for protease inhibition?
- Side-chain modifications : Introduce halogenated or bulky substituents (e.g., 4-chlorophenyl) to improve steric complementarity with target pockets .
- Bioisosteric replacement : Replace the carboxylic acid with a sulfonamide to enhance metabolic stability .
- Free energy calculations : Use alchemical free energy perturbation (FEP) to predict ΔΔG changes for derivative optimization .
Q. Methodological Notes
Properties
IUPAC Name |
2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-4-5(9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJIIZWMJVWKIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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